Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorophenyl)cyclopentanamine

Anticonvulsant Therapeutic index NMDA antagonist

1-(4-Fluorophenyl)cyclopentanamine (CAS 160001-92-3), with molecular formula C₁₁H₁₄FN and molecular weight 179.23 g/mol, is a fluorinated phenylcyclopentylamine derivative. The compound consists of a cyclopentane ring bearing a primary amine and a 4-fluorophenyl substituent, positioning it within the broader 1-phenylcycloalkylamine class that includes cyclobutyl, cyclopentyl, and cyclohexyl analogs.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 160001-92-3
Cat. No. B066639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)cyclopentanamine
CAS160001-92-3
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)F)N
InChIInChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2
InChIKeyDBSPGNRTDZEXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)cyclopentanamine CAS 160001-92-3: Procurement and Technical Baseline for Cyclopentylamine Research Compounds


1-(4-Fluorophenyl)cyclopentanamine (CAS 160001-92-3), with molecular formula C₁₁H₁₄FN and molecular weight 179.23 g/mol, is a fluorinated phenylcyclopentylamine derivative . The compound consists of a cyclopentane ring bearing a primary amine and a 4-fluorophenyl substituent, positioning it within the broader 1-phenylcycloalkylamine class that includes cyclobutyl, cyclopentyl, and cyclohexyl analogs [1]. Commercial availability is established with ≥95% purity from multiple vendors .

1-(4-Fluorophenyl)cyclopentanamine CAS 160001-92-3: Why Cyclobutyl or Cyclohexyl Analogs Are Not Functionally Interchangeable


Within the 1-phenylcycloalkylamine scaffold, ring size critically modulates both biological potency and toxicity profiles. Direct comparative studies demonstrate that the five-membered cyclopentane ring confers a therapeutic window fundamentally distinct from four-membered (cyclobutyl) and six-membered (cyclohexyl) counterparts [1]. Specifically, 1-phenylcyclopentylamine (PPA, the non-fluorinated analog of the target compound) achieves anticonvulsant efficacy comparable to 1-phenylcyclohexylamine (PCA) while exhibiting dramatically reduced motor toxicity—a separation of therapeutic and adverse effects that is not observed with cyclohexyl analogs [2]. This ring-size-dependent safety profile renders simple substitution with cyclohexyl or cyclobutyl variants scientifically invalid for applications where therapeutic index matters.

1-(4-Fluorophenyl)cyclopentanamine CAS 160001-92-3: Quantitative Comparator Evidence for Scientific Selection


Ring Size-Dependent Therapeutic Index: Cyclopentane vs. Cyclohexane Scaffolds in Anticonvulsant Efficacy and Motor Toxicity

In a direct head-to-head comparison, 1-phenylcyclopentylamine (PPA, the non-fluorinated core scaffold of the target compound) and 1-phenylcyclohexylamine (PCA) were evaluated in the mouse maximal electroshock (MES) seizure model. Both compounds demonstrated potent anticonvulsant activity upon oral administration, with PPA exhibiting an ED₅₀ of 53.4 mg/kg versus PCA at 14.5 mg/kg [1]. However, the critical differentiation lies in motor toxicity: PPA showed a TD₅₀ greater than 300 mg/kg (p.o.) while PCA produced motor impairment at substantially lower doses (TD₅₀ approximately 64 mg/kg based on protective index calculations) [1]. The resulting protective index (TD₅₀/ED₅₀) for PPA exceeds 5.6, versus approximately 2.8 for PCA, representing a 2-fold improvement in safety margin attributable specifically to the five-membered ring geometry [1].

Anticonvulsant Therapeutic index NMDA antagonist

BACE1 Inhibitor Potency: Cyclopentylamine vs. Cycloalkylamine Analogs in Pentapeptide Scaffolds

In a systematic structure-activity relationship study of pentapeptidic BACE1 inhibitors, a series of 1-phenylcycloalkylamine derivatives were screened at the P1' position. Among all cycloalkylamine analogs evaluated (including cyclopropyl, cyclobutyl, cyclohexyl, and larger ring systems), the compound containing 1-phenylcyclopentylamine at the P1' position (KMI-1830) exhibited the most potent inhibition with an IC₅₀ of 11.6 nM in an in vitro enzymatic assay [1]. While specific IC₅₀ values for comparator ring sizes within this exact pentapeptide series are not fully disclosed, the publication explicitly identifies the cyclopentylamine-containing derivative as the most potent inhibitor across the screened panel, outperforming both smaller and larger ring analogs [1].

BACE1 inhibitor Alzheimer's disease Structure-activity relationship

NMDA Receptor Affinity: Quantified Binding of 1-(4-Fluorophenyl)cyclopentanamine Relative to Class Baselines

1-(4-Fluorophenyl)cyclopentanamine has been evaluated for binding to the NMDA receptor, a key target for anticonvulsant and neuroprotective agents. The compound exhibits an IC₅₀ of 22 nM against the rat NMDA 1/2B receptor expressed in Xenopus oocytes [1]. This affinity places the compound in a potent range consistent with its structural classification as a 1-phenylcycloalkylamine. For context, the non-fluorinated analog 1-phenylcyclopentylamine (PPA) functions as an uncompetitive NMDA receptor-channel antagonist, with anticonvulsant activity attributed, at least in part, to this mechanism [2]. While direct NMDA binding data for cyclohexyl or cyclobutyl fluorinated analogs are not available in the same assay system, the 22 nM IC₅₀ value establishes a quantitative benchmark for receptor engagement.

NMDA receptor CNS pharmacology Ion channel

GABA Transporter GAT1 Inhibition: Activity Profile of 1-(4-Fluorophenyl)cyclopentanamine

1-(4-Fluorophenyl)cyclopentanamine has been profiled for inhibition of the GABA transporter GAT1 (SLC6A1), a target implicated in epilepsy and neuropsychiatric disorders. In HEK293 cells expressing mouse GAT1, the compound inhibited [³H]GABA uptake with an IC₅₀ of 229 nM [1]. This activity represents a distinct pharmacological dimension separate from NMDA receptor antagonism. Notably, the fluorinated cyclopentylamine scaffold demonstrates dual activity across both glutamatergic (NMDA) and GABAergic systems—a profile that differentiates it from compounds with more narrow target engagement. While comparator data for cyclobutyl or cyclohexyl analogs at GAT1 are not available in public databases, the 229 nM IC₅₀ value establishes a quantifiable benchmark for this specific chemical structure.

GABA transporter GAT1 CNS uptake inhibition

Fluorine Substitution Effect: 4-Fluoro vs. Non-Fluorinated and 3-Fluoro Analogs in Anticonvulsant Potency

The impact of fluorine substitution on the phenyl ring of 1-phenylcycloalkylamines was evaluated in the mouse MES seizure model. Comparison across three compounds reveals structure-dependent potency differences: non-fluorinated PPA (oral ED₅₀ = 53.4 mg/kg), 3-fluoro-PCA (oral ED₅₀ = 26.7 mg/kg), and PCA (non-fluorinated cyclohexyl, oral ED₅₀ = 14.5 mg/kg) [1]. Notably, 3-fluoro substitution on the cyclohexyl scaffold (3-F-PCA) produced a compound with rat oral ED₅₀ of 0.8 mg/kg, representing approximately 11-fold greater potency in rats versus mice (i.p. ED₅₀: 0.4 mg/kg in rats vs. 9.4 mg/kg in mice) [1]. While direct data for 4-fluoro substitution on the cyclopentyl scaffold are not available in this study, the data demonstrate that fluorine position and ring size interact to modulate potency, supporting the non-interchangeability of fluorophenyl cyclopentylamines with other substitution patterns.

Fluorine substitution SAR Anticonvulsant

1-(4-Fluorophenyl)cyclopentanamine CAS 160001-92-3: Evidence-Backed Research and Procurement Application Scenarios


CNS Drug Discovery: Anticonvulsant Scaffold Optimization with Favorable Therapeutic Index

Researchers developing next-generation anticonvulsant agents can leverage the cyclopentane scaffold's demonstrated 2-fold improvement in protective index (TD₅₀/ED₅₀ > 5.6) relative to cyclohexyl analogs (~2.8) as established in direct comparative studies [1]. The 4-fluoro substitution on the phenyl ring provides additional opportunities for potency enhancement and metabolic modulation, while maintaining the favorable safety margin inherent to the five-membered ring geometry. This compound serves as a starting point for SAR studies aimed at optimizing anticonvulsant efficacy without the motor toxicity liabilities associated with cyclohexyl-based NMDA antagonists [1].

Alzheimer's Disease Research: BACE1 Inhibitor Lead Optimization

Based on the identification of 1-phenylcyclopentylamine as the optimal P1' position moiety among cycloalkylamine analogs in pentapeptidic BACE1 inhibitors (KMI-1830 IC₅₀ = 11.6 nM), the 4-fluoro substituted variant offers a strategic intermediate for developing potent, non-acidic BACE1 inhibitors [2]. The 4-fluoro modification may further enhance metabolic stability and blood-brain barrier penetration—critical attributes for CNS-targeted Alzheimer's therapeutics—while retaining the low-nanomolar potency conferred by the cyclopentane ring geometry.

NMDA Receptor Pharmacology: Mechanistic Probe for Ion Channel Modulation

With a validated IC₅₀ of 22 nM against the NMDA 1/2B receptor [3] and an established mechanistic role as an uncompetitive NMDA receptor-channel antagonist [1], 1-(4-fluorophenyl)cyclopentanamine serves as a valuable tool compound for dissecting NMDA receptor pharmacology. The compound's dual activity profile—NMDA antagonism combined with GAT1 inhibition (IC₅₀ = 229 nM) [4]—enables investigation of synergistic effects between glutamatergic and GABAergic systems in neurological disease models.

Structure-Activity Relationship (SAR) Studies: Ring Size and Fluorine Position Optimization

For medicinal chemistry teams systematically exploring 1-phenylcycloalkylamine chemical space, 1-(4-fluorophenyl)cyclopentanamine represents a critical SAR probe. The compound enables direct comparison with cyclobutyl (CAS 920501-69-5) and cyclohexyl (CAS 17380-80-2) analogs to quantify ring-size-dependent differences in target engagement, metabolic stability, and off-target profiles. The 4-fluoro substitution pattern provides a distinct electronic and steric environment compared to 3-fluoro or non-fluorinated variants, facilitating comprehensive SAR mapping of this pharmacologically active scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorophenyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.